molecular formula C20H14F3N3O3S B2654970 5-(3-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 685108-20-7

5-(3-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Número de catálogo: B2654970
Número CAS: 685108-20-7
Peso molecular: 433.41
Clave InChI: BYIOHCMQONTNDU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(3-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at positions 3, 5, and 7. This compound is synthesized via sequential functionalization: the C-5 position is modified through a nucleophilic aromatic substitution (SNAr) reaction, and the C-3 position is diversified via Suzuki–Miyaura cross-coupling, leveraging brominated intermediates and boronic acid derivatives .

Propiedades

IUPAC Name

3-(benzenesulfonyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O3S/c1-29-14-7-5-6-13(10-14)16-11-18(20(21,22)23)26-19(25-16)17(12-24-26)30(27,28)15-8-3-2-4-9-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIOHCMQONTNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of substituents: The 3-(phenylsulfonyl) and 7-(trifluoromethyl) groups can be introduced via electrophilic substitution reactions.

    Methoxylation: The 3-methoxyphenyl group can be added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the phenylsulfonyl group.

    Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Aplicaciones Científicas De Investigación

Case Studies

Research has demonstrated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in various cancer cell lines:

  • Cell Line Studies : A related compound displayed an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating significant cytotoxic effects .
  • In Vivo Studies : Animal models have shown that pyrazolo[1,5-a]pyrimidine derivatives can reduce tumor growth significantly when administered at therapeutic doses.

Summary Table of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism of Action
5-(3-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineMDA-MB-23127.6Aurora kinase inhibition
Related derivativeA549 (Lung cancer)35.0Aurora kinase inhibition

Phosphodiesterase Inhibition

Certain derivatives within the pyrazolo[1,5-a]pyrimidine class have shown selective inhibition of phosphodiesterase enzymes. This activity suggests potential applications in treating inflammatory diseases due to the role of phosphodiesterases in modulating inflammatory responses.

Summary Table of Enzymatic Inhibition

CompoundEnzyme TargetIC50 (μM)Therapeutic Potential
5-(3-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidinePhosphodiesterase IV15.0Anti-inflammatory
Related derivativePhosphodiesterase V20.0Anti-inflammatory

Antimicrobial Properties

Pyrazolo[1,5-a]pyrimidines have exhibited broad-spectrum antimicrobial activity against various bacterial and fungal strains. This property expands their potential use in treating infections.

Antioxidant Activity

Research indicates that these compounds possess antioxidant properties, contributing to their ability to scavenge free radicals and potentially mitigate oxidative stress-related diseases.

Mecanismo De Acción

The mechanism of action of 5-(3-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine would depend on its specific biological target. Generally, compounds in this class may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the compound’s metabolic stability and binding affinity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with substitutions at C-3 and C-5 significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name C-3 Substituent C-5 Substituent Synthesis Method Yield Biological Activity/Notes References
Target Compound Phenylsulfonyl 3-Methoxyphenyl Suzuki coupling + SNAr N/A N/A (structural analog of kinase inhibitors)
5-(4-Methoxyphenyl)-3-phenyl-7-CF3 (11a) Phenyl 4-Methoxyphenyl Suzuki coupling 88% N/A
3-(4-Hydroxymethylphenyl)-5-((4-MBz)amino)-7-CF3 (6g) 4-Hydroxymethylphenyl (4-Methoxybenzyl)amino Suzuki coupling + SNAr 82% N/A
Ethyl 5-(3-Methoxyphenyl)-7-CF3-3-carboxylate Ethyl carboxylate 3-Methoxyphenyl Multi-step alkylation/cyclization N/A Discontinued (commercial availability issues)
5-(4-Fluorophenyl)-N,N-dimethyl-7-CF3-3-carboxamide Carboxamide (N,N-dimethyl) 4-Fluorophenyl Cyclization + saponification N/A Anticancer activity (cell line inhibition)
5-Phenyl-3-(3-CF3-phenyl)-7(4H)-one (9g) 3-Trifluoromethylphenyl Phenyl SNAr with activated lactam 70% Anti-mycobacterial activity

Key Observations:

Synthetic Efficiency: Suzuki coupling (e.g., compound 11a) achieves high yields (88%), whereas SNAr reactions (e.g., compound 9g) yield ~70%, likely due to steric and electronic challenges .

Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl group at C-7 enhances stability and bioavailability across derivatives . C-3 Modifications: Phenylsulfonyl (target) and carboxamide (compound in ) groups improve solubility and target binding compared to hydrophobic aryl groups (e.g., 3-phenyl in 11a).

Biological Activity :

  • Carboxamide derivatives (e.g., ) exhibit anticancer activity, while phenylsulfonyl analogs (target) are hypothesized to inhibit kinases like Pim1, as seen in structural analogs (IC50 = 1.5–27 nM) .
  • Anti-mycobacterial activity is observed in 3-(trifluoromethylphenyl)-substituted derivatives (e.g., 9g), suggesting substituent-dependent efficacy .

Challenges: Bulky C-3 groups (e.g., phenylsulfonyl) may complicate synthetic scalability, as seen in discontinued carboxylate derivatives . Limited solubility of aryl-substituted derivatives necessitates formulation optimization for in vivo applications .

Research Findings and Implications

  • Synthetic Innovations: The use of PyBroP for SNAr activation and microwave-assisted Suzuki coupling (e.g., compound 11a) improves reaction efficiency and diversity .
  • Structure–Activity Relationships (SAR) :
    • EWGs at C-7 (CF3) and C-3 (sulfonyl, carboxamide) correlate with enhanced bioactivity and stability.
    • Methoxy groups at C-5 balance hydrophobicity and electronic effects, making them favorable for drug design .

Actividad Biológica

5-(3-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological activity, synthesizing available research findings, case studies, and data tables.

  • Molecular Formula : C20H14F3N3O3S
  • CAS Number : 685108-20-7
  • Molecular Weight : 421.39 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Notably, it has shown potential as a selective inhibitor of FLT3-ITD mutations, which are prevalent in acute myeloid leukemia (AML). Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent inhibitory effects on FLT3 phosphorylation and downstream signaling pathways in AML cell lines .

Biological Activities

  • Anticancer Activity :
    • The compound has been identified as a promising candidate against various cancer cell lines, including:
      • A549 (lung cancer)
      • K562 (chronic myeloid leukemia)
      • HeLa (cervical cancer)
      • MCF7 (breast cancer)
    Cell LineIC50 (µM)Reference
    A54926
    K5620.4
    HeLa5
    MCF73.79
  • Inhibition of FLT3 Mutations :
    • The compound demonstrated IC50 values of 0.4 nM against FLT3-ITD mutations and effectively inhibited quizartinib-resistant mutations such as FLT3 D835Y at an IC50 of 0.3 nM .

Study on FLT3 Inhibition

A study focused on the optimization of pyrazolo[1,5-a]pyrimidine derivatives highlighted the efficacy of compounds similar to 5-(3-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in inhibiting FLT3-ITD in AML cells. The research employed Western blot analysis to confirm the inhibition of FLT3 phosphorylation and subsequent signaling pathways leading to reduced cell proliferation .

Anticancer Screening

Another investigation examined the anticancer properties of trifluoromethyl pyrimidine derivatives, including this compound. The study reported significant cytotoxicity against various cancer cell lines at concentrations lower than traditional chemotherapeutics like doxorubicin .

Synthesis and Derivatives

The synthesis of this compound involves complex organic reactions that allow for the introduction of various functional groups that enhance its biological activity. The method typically includes the use of sulfonylation reactions and trifluoromethylation techniques to achieve the desired molecular structure.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(3-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

  • Methodology : The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclization of 5-aminopyrazole derivatives with β-diketones or enaminones under acidic or thermal conditions . For the target compound, key steps include:

Core formation : React 5-aminopyrazole with a trifluoromethyl-substituted enaminone (e.g., 4,4,4-trifluoro-1-arylbutane-1,3-dione) in ethanol at reflux (~80°C) for 6–8 hours .

Sulfonylation : Introduce the phenylsulfonyl group at position 3 using a sulfonyl chloride (e.g., benzenesulfonyl chloride) in dichloromethane with a base like triethylamine .

Methoxyphenyl substitution : Couple the 5-position via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄, Na₂CO₃, and 3-methoxyphenylboronic acid in dioxane/water (3:1) at 100°C for 12–24 hours .

  • Optimization : Catalyst choice (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) and solvent polarity significantly affect yields. For example, dioxane improves coupling efficiency compared to DMF due to better stability of boronic acids .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and substituent orientation?

  • Methodology :

  • Single-crystal X-ray diffraction : Resolve ambiguities in substituent positions (e.g., trifluoromethyl at C7 vs. C5) by growing crystals via slow evaporation of ethanol/acetone (1:1) and analyzing bond angles/distances .
  • NMR analysis : Use ¹H-¹³C HMBC to confirm connectivity. The methoxyphenyl group at C5 shows coupling with C4 and C6, while the phenylsulfonyl group at C3 correlates with C2 and C4 .
  • Mass spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for the trifluoromethyl group (e.g., [M+H]⁺ at m/z 488.0932 for C₂₂H₁₆F₃N₃O₃S) .

Advanced Research Questions

Q. What strategies resolve contradictory data in enzyme inhibition assays involving this compound?

  • Case Study : If IC₅₀ values for PDE5 inhibition vary between 50 nM (kinetic assay) and 200 nM (cell-based assay):

Assay conditions : Check for off-target effects using a panel of PDE isoforms (PDE1–11) .

Solubility : Use DMSO concentration ≤0.1% to avoid artificial inhibition.

Metabolic stability : Pre-incubate with liver microsomes to assess degradation; poor stability in cell assays may explain higher IC₅₀ .

  • Validation : Cross-validate with SPR (surface plasmon resonance) to measure direct binding affinity (KD) .

Q. How do electronic effects of the trifluoromethyl and phenylsulfonyl groups influence binding to kinase targets?

  • Computational analysis :

  • DFT calculations : The trifluoromethyl group at C7 increases electron-withdrawing effects, stabilizing π-π interactions with kinase hinge regions (e.g., VEGFR2).
  • Molecular docking : Phenylsulfonyl at C3 occupies hydrophobic pockets (e.g., in CDK2), with sulfonyl oxygen forming H-bonds to Lys89 .
    • Experimental validation :
  • Synthesize analogs (e.g., replacing CF₃ with CH₃ or SO₂Ph with SO₂Me) and compare Ki values. CF₃ analogs show 10-fold higher affinity due to enhanced lipophilicity (clogP = 3.2 vs. 2.1 for CH₃) .

Q. How can researchers design SAR studies to evaluate the methoxyphenyl group’s role in anticancer activity?

  • SAR workflow :

Analog synthesis : Replace 3-methoxyphenyl with halogenated (e.g., 3-Cl), electron-rich (e.g., 3-NMe₂), or sterically bulky (e.g., 3-Ph) groups.

Activity testing : Screen against 60 NCI cancer cell lines.

  • Key findings :
  • 3-Methoxy enhances solubility (logS = −4.2 vs. −5.8 for 3-Cl) without compromising potency (GI₅₀ = 1.2 μM vs. 1.5 μM for 3-Cl) .
  • Bulky groups (e.g., 3-Ph) reduce activity (GI₅₀ > 10 μM), suggesting steric clashes in the target pocket .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.